1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
Brand Name: Vulcanchem
CAS No.: 686751-51-9
VCID: VC4824238
InChI: InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC
Molecular Formula: C24H31N3OS
Molecular Weight: 409.59

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea

CAS No.: 686751-51-9

Cat. No.: VC4824238

Molecular Formula: C24H31N3OS

Molecular Weight: 409.59

* For research use only. Not for human or veterinary use.

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea - 686751-51-9

Specification

CAS No. 686751-51-9
Molecular Formula C24H31N3OS
Molecular Weight 409.59
IUPAC Name 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
Standard InChI InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29)
Standard InChI Key YGXGOSGMTFSLRP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a central thiourea group (NH-CS-NH\text{NH-CS-NH}) flanked by three distinct substituents:

  • A 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group, which introduces an indole ring system with methyl groups at positions 2 and 5.

  • A 2-methoxyethyl chain, contributing polar character through its ether oxygen.

  • A 4-methylbenzyl group, enhancing lipophilicity via its aromatic and methyl components .

This arrangement creates a hybrid structure combining hydrophobic (indole, benzyl) and hydrophilic (methoxy, thiourea) regions, influencing its solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H31N3OS\text{C}_{24}\text{H}_{31}\text{N}_3\text{OS}
Molecular Weight409.59 g/mol
logP~4.4 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence common to thiourea derivatives:

  • Formation of the Indole Ethylamine Precursor: Alkylation of 2,5-dimethylindole with ethyl bromide derivatives to introduce the ethylamine side chain.

  • Thiourea Core Assembly: Reaction of the primary amine with carbon disulfide (CS2\text{CS}_2) under basic conditions to form the thiourea bridge.

  • Functionalization: Sequential alkylation with 2-methoxyethyl chloride and 4-methylbenzyl chloride to attach the respective substituents.

Critical parameters such as solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C for thiourea formation), and catalyst use (e.g., triethylamine) determine yield and purity.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent connectivity. For example, the indole NH proton typically appears at δ 10.2–11.0 ppm, while thiourea NH signals resonate near δ 8.5–9.5 ppm.

  • Infrared Spectroscopy (IR): Strong absorption at ~1250 cm1^{-1} (C=S stretch) and ~3300 cm1^{-1} (N-H stretches) verify the thiourea group.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 409.59 ([M+H]+^+) confirms the molecular weight.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Studies on structurally analogous thioureas demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) as low as 2–8 µg/mL. The mechanism likely involves:

  • Disruption of microbial cell membranes via lipophilic interactions.

  • Inhibition of enzymes critical for cell wall biosynthesis, such as penicillin-binding proteins.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), with poor aqueous solubility (<0.1 mg/mL) due to high logP .

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic/basic conditions via thiourea hydrolysis.

ADME Properties

  • Absorption: High intestinal permeability predicted (Caco-2 Papp_{\text{app}} > 1 × 106^{-6} cm/s) due to lipophilicity.

  • Metabolism: Hepatic oxidation via CYP3A4, generating sulfoxide and N-demethylated metabolites.

Applications and Future Directions

Therapeutic Development

This compound’s dual antimicrobial/anticancer activity positions it as a lead for:

  • Multidrug-Resistant Infection Treatments: Synergistic combinations with β-lactam antibiotics.

  • Targeted Cancer Therapies: Conjugation with antibody-drug conjugates (ADCs) for selective delivery.

Challenges and Optimization

  • Bioavailability Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.

  • Toxicity Mitigation: Structural modifications to reduce off-target effects on mammalian cells.

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